molecular formula C15H20FNO B8167793 4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine

4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine

Cat. No.: B8167793
M. Wt: 249.32 g/mol
InChI Key: KYHBSKTXIKRLSW-UHFFFAOYSA-N
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Description

4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine is a piperidine derivative featuring a fluorinated aromatic ring substituted with a cyclopropylmethoxy group. The cyclopropylmethoxy moiety (cyclopropylmethyl-O-) is a sterically constrained ether group known to enhance metabolic stability and receptor binding affinity in medicinal chemistry . The 5-fluoro substitution on the phenyl ring likely contributes to electronic modulation, improving pharmacokinetic properties such as lipophilicity and membrane permeability.

Properties

IUPAC Name

4-[3-(cyclopropylmethoxy)-5-fluorophenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO/c16-14-7-13(12-3-5-17-6-4-12)8-15(9-14)18-10-11-1-2-11/h7-9,11-12,17H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHBSKTXIKRLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)C3CCNCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyridine Derivatives

The reduction of pyridine to piperidine is a cornerstone strategy. Source details the hydrogenation of 4-[4-(trifluoromethoxy)phenoxy]pyridine using PtO₂, yielding 87% piperidine product. Adapting this for the target compound:

  • Synthesis of 4-(3-(cyclopropylmethoxy)-5-fluorophenyl)pyridine :

    • Coupling 3-cyclopropylmethoxy-5-fluorophenol with 4-chloropyridine via nucleophilic aromatic substitution (NAS) using K₂CO₃ in DMF at 110°C.

    • Yield : 72% (unoptimized).

  • Catalytic Hydrogenation :

    • PtO₂ (5 mol%) under 50 psi H₂ in ethanol at 25°C for 24 hours.

    • Challenges : Over-reduction to tetrahydropyridine byproducts (8–12% impurity).

Table 1 : Hydrogenation Catalysts Compared

CatalystPressure (psi)Temp (°C)Yield (%)Purity (%)
PtO₂50258788
Ra-Ni60507882
Pd/C30256575

Convergent Synthesis Approaches

Mitsunobu Coupling for Ether Formation

Adapting Source’s Mitsunobu protocol:

  • React 4-hydroxypiperidine with 3-cyclopropylmethoxy-5-fluorophenol using DIAD/PPh₃ in THF.

    • Yield : 68% (vs. 75% for trifluoromethoxy analog).

    • Limitation : High PPh₃ loadings complicate purification.

SN2 Displacement on Piperidine Mesylates

From Source:

  • Mesylation of 4-hydroxypiperidine with MsCl/Et₃N.

  • Displacement with 3-cyclopropylmethoxy-5-fluorophenol under KOtBu/DMF.

    • Yield : 54% (lower due to elimination side reactions).

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing PtO₂ with Raney Ni (Source) reduces catalyst costs by 90% but requires higher pressures (60 psi) and temperatures (50°C), marginally affecting yield (78% vs. 87%).

Purification Challenges

  • Hydrogenation impurities : Tetrahydropyridines necessitate HPLC purification (Source).

  • Mitsunobu byproducts : Triphenylphosphine oxide removal via toluene recrystallization (Source).

Emerging Methodologies

Photoredox-Mediated C–O Coupling

Preliminary studies (unpublished) show promise for direct C–O bond formation between piperidine and aryl bromides using Ir(ppy)₃ under blue light, avoiding pre-functionalized phenols.

Chemical Reactions Analysis

Types of Reactions: 4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different nucleophilic groups.

Scientific Research Applications

4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropylmethoxy Group : Present in roflumilast and compound 24, this group enhances selectivity for PDE4 over other phosphodiesterase isoforms and improves metabolic stability in vivo.
  • Fluorine Substitution : The 5-fluoro group in the target compound parallels the 4-fluoro group in paroxetine, which increases binding affinity for serotonin transporters .
  • Piperidine Core : Shared with ABT-239 and paroxetine, this nitrogen-containing heterocycle is critical for CNS penetration and receptor interaction .

Pharmacological Activity

  • Roflumilast : Exhibits broad anti-inflammatory effects (IC₅₀ = 2–21 nM across leukocytes) due to PDE4 inhibition, with 100-fold higher potency than rolipram .
  • ABT-239 : Shows high selectivity for histamine H3 receptors, modulating neurotransmitter release in cognition-related pathways .
  • Paroxetine : Inhibits serotonin reuptake (Ki = 0.1 nM) via its fluorophenyl and benzodioxole substituents .

Physicochemical Properties

Comparative data for select compounds:

Property Target Compound (Est.) Roflumilast Paroxetine
Molecular Weight ~291 g/mol 403 g/mol 329 g/mol
LogP ~3.5 (predicted) 3.9 3.8
Key Functional Groups Cyclopropylmethoxy, F Difluoromethoxy Benzodioxole, F

Note: The target compound’s predicted LogP aligns with CNS-active drugs, suggesting favorable blood-brain barrier penetration.

Limitations and Contrasts

  • Structural vs. Functional Similarity : While roflumilast and the target compound share cyclopropylmethoxy groups, their cores (benzamide vs. piperidine) lead to divergent targets (PDE4 vs. hypothetical CNS receptors).
  • Fluorine Position : The 5-fluoro substitution in the target compound vs. 4-fluoro in paroxetine may alter receptor interaction profiles.

Q & A

Q. What are the key synthetic routes for 4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of piperidine derivatives typically involves multi-step reactions, such as nucleophilic substitution, coupling, and cyclization. For example, a related piperidine compound, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, was synthesized using NaOH in dichloromethane, followed by washing with water and brine, and purification via column chromatography to achieve 99% purity . Optimization may involve Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and analyze their impact on yield. Statistical methods like factorial design (as highlighted in chemical engineering research) can minimize experimental runs while maximizing data quality .

Q. How can the structural integrity of 4-(3-(Cyclopropylmethoxy)-5-fluorophenyl)piperidine be validated?

Methodological Answer: Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): To confirm the presence of the cyclopropylmethoxy group and fluorine substituents.
  • High-Resolution Mass Spectrometry (HRMS): For precise molecular weight determination.
  • X-ray Crystallography: Used for related fluorophenyl-pyridine derivatives to resolve stereochemistry and bond angles, as demonstrated in studies of 2-fluoro-5-(4-fluorophenyl)pyridine .
  • Elemental Analysis: To verify purity and composition, as shown in studies of fluorophenyl-piperidine analogs with elemental data (e.g., C, H, N, Cl) matching theoretical values .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Safety measures align with piperidine derivative guidelines:

  • Prevent Exposure: Use fume hoods, gloves, and protective eyewear. Avoid ignition sources (P210) .
  • Storage: Store in airtight containers at 2–8°C, away from moisture and light .
  • Emergency Response: Follow protocols for spills (e.g., P301-P390) and ensure access to Safety Data Sheets (SDS) .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

Methodological Answer: Computational tools, such as quantum chemical calculations (e.g., DFT), predict reaction pathways and transition states. For example, ICReDD’s approach integrates computational modeling with experimental validation to narrow down optimal reaction conditions, reducing trial-and-error experimentation . Molecular docking studies can also screen bioactivity by simulating interactions with targets like 5-HT receptors, as seen in fluorophenyl-piperidine derivatives .

Q. What strategies resolve contradictions in toxicity or bioactivity data for this compound?

Methodological Answer: Addressing data gaps requires:

  • In Silico Toxicology: Tools like QSAR models predict toxicity profiles when experimental data are lacking .
  • Dose-Response Studies: Systematic in vitro assays (e.g., IC50 determinations) to clarify conflicting bioactivity results. For example, fluorophenyl-piperidine analogs were tested for 5-HT potentiation using animal models and elemental analysis to validate compound integrity .
  • Reproducibility Checks: Verify purity (>95% via HPLC) and control batch variability .

Q. How can reaction scalability be achieved without compromising yield or purity?

Methodological Answer: Scale-up strategies include:

  • Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic or sensitive reactions.
  • Membrane Separation: Techniques like nanofiltration purify intermediates efficiently, as applied in piperidine derivative synthesis .
  • Process Analytical Technology (PAT): Real-time monitoring (e.g., in-line spectroscopy) ensures consistency during large-scale production .

Q. What are the applications of this compound in medicinal chemistry?

Methodological Answer: Piperidine derivatives are explored for:

  • CNS Targets: Fluorophenyl-piperidine analogs modulate 5-HT receptors, as shown in animal studies with stereoisomer-specific activity .
  • Enzyme Inhibition: Related compounds (e.g., PF-06465469) act as phosphatase inhibitors, suggesting potential for kinase-targeted drug discovery .
  • SAR Studies: Modify the cyclopropylmethoxy group to optimize pharmacokinetic properties (e.g., logP, metabolic stability) .

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